5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYCOCJAVHQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364034 | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162758-35-2 | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162758-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162758352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-CHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)-4-METHYLPYRAZOLE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6ZA9Y42R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features multiple chlorine substitutions on the phenyl rings, which may influence its biological properties. The crystal structure reveals significant intermolecular interactions, such as O—H⋯O hydrogen bonds and π–π stacking between pyrazole rings, which are crucial for its stability and activity .
Anticancer Activity
Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including HepG-2 and A-431. The presence of electronegative groups like chlorine is often linked to enhanced antiproliferative activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG-2 | 23.30 | Induction of apoptosis |
| Compound 2 | A-431 | <10 | Inhibition of tubulin polymerization |
| Compound 3 | HT29 | 1.98 | Disruption of cell cycle |
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed, revealing promising results that suggest potential use as an anti-inflammatory agent. Comparisons with standard drugs like celecoxib indicate that certain derivatives exhibit superior selectivity and efficacy .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-2 Selectivity Index | Inhibitory Activity (%) |
|---|---|---|
| Celecoxib | 8.60 | 70 |
| Pyrazole Derivative A | 9.26 | 80 |
| Pyrazole Derivative B | 8.69 | 75 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicate that compounds similar to the target compound exhibit significant antibacterial effects against various pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances antimicrobial activity .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a synthesized pyrazole derivative in vitro against HepG-2 liver cancer cells. The derivative exhibited an IC50 value of 23.30 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, a related pyrazole compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring structure that is crucial for its biological activity. The presence of multiple chlorinated phenyl groups enhances its interaction with biological targets.
Cannabinoid Receptor Modulation
One of the most notable applications of this compound is its role as an antagonist at the cannabinoid CB1 receptor. Research has demonstrated that derivatives of this compound, such as N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), exhibit inverse agonism at this receptor. This activity has implications for treating obesity and metabolic disorders by modulating appetite and energy balance .
Anti-inflammatory Properties
Studies have indicated that compounds with similar structures to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Preliminary research suggests that the compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, indicating a possible mechanism for cancer therapy . Further investigation into its efficacy and mechanisms is warranted.
Case Study 1: Cannabinoid Receptor Antagonism
A study published in Molecular Pharmacology explored the binding affinity of SR141716A at the CB1 receptor. The findings highlighted its strong interaction with specific amino acids in the receptor's binding site, reinforcing its potential as a therapeutic agent for obesity management .
Case Study 2: Inflammatory Response Modulation
In a study investigating the anti-inflammatory effects of similar pyrazole derivatives, researchers found that these compounds reduced inflammation markers in animal models of arthritis. This suggests that modifications to the pyrazole structure can enhance therapeutic efficacy against inflammatory diseases .
Data Table: Summary of Applications
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carboxylic acid group (-COOH) undergoes classical nucleophilic acyl substitutions, forming derivatives such as amides, esters, and hydrazides.
These reactions typically proceed under mild conditions, with yields dependent on steric hindrance from the bulky aryl substituents .
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Position of Substitution | Product | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to chlorine on 4-Cl-C₆H₄ | 5-(4-Chloro-3-nitrophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Sulfonation | H₂SO₄/SO₃, 100°C | Para to pyrazole attachment | Sulfonated derivatives (specific positions not fully characterized) |
The 2,4-dichlorophenyl group at position 1 of the pyrazole ring shows lower reactivity due to steric and electronic deactivation.
Pyrazole Ring Reactivity
The pyrazole core participates in limited direct reactions due to its electron-deficient nature. Key observations include:
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N-Alkylation : Not observed under standard conditions, as the N1 position is already occupied by the 2,4-dichlorophenyl group .
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Coordination Chemistry : The carboxylic acid group facilitates metal complexation (e.g., Cu²⁺), forming chelates studied for catalytic applications .
Decarboxylation and Thermal Stability
Controlled thermal decomposition (200–250°C) results in decarboxylation, yielding:
This reaction is irreversible and proceeds via radical intermediates under inert atmospheres .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacological and Functional Differences
CB1 Receptor Affinity :
- The parent carboxylic acid lacks direct CB1 antagonism but becomes pharmacologically active upon conversion to amides (e.g., SR141716A). Replacement of the -CO group with -SO₂ abolishes receptor binding, highlighting the necessity of the carbonyl group for CB1 interactions .
- AM251 and AM281 (iodinated analogs) retain high CB1 affinity (Ki < 10 nM) and are used in positron emission tomography (PET) for receptor mapping .
Metabolic Stability :
- Dihydropyrazole derivatives () exhibit enhanced metabolic stability compared to unsaturated pyrazoles, attributed to reduced ring strain and oxidative susceptibility .
In Vivo Efficacy: SR141716A and its analogs demonstrate significant weight reduction in rodent models via CB1-mediated suppression of appetite .
Crystallographic and Conformational Insights
- The target compound’s crystal structure reveals non-planar conformations (dihedral angles >40°), which may influence binding to CB1’s hydrophobic pocket.
- Hydrogen bonding networks in the carboxylic acid form (O–H···O) are absent in amide derivatives, suggesting that derivatization optimizes lipophilicity for blood-brain barrier penetration .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the cyclocondensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (a β-diketone derivative). The reaction proceeds in a mixed solvent system of ethanol and toluene, catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions. Key steps include:
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Hydrazone Formation : The hydrazine derivative reacts with the β-diketone to form a hydrazone intermediate.
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Cyclization : Distillation of the ternary azeotrope (water, ethanol, toluene) facilitates ring closure, yielding the pyrazole core.
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Saponification and Acidification : Treatment with potassium hydroxide in methanol hydrolyzes the ester group, followed by hydrochloric acid-induced precipitation of the carboxylic acid product.
Optimization and Yield
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Solvent System : Ethanol-toluene mixtures (1:2.5 v/v) enhance solubility while enabling azeotropic water removal.
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Catalyst Loading : 3.2 mol% PTSA minimizes side reactions while ensuring complete cyclization.
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Yield : The crude product is obtained in ~56% yield (9.9 g from 17.6 g of β-diketone), with purity >95% after recrystallization from acetic acid.
Acid-Catalyzed Cyclization of Hydrazones for Enantiomeric Resolution
Chiral Synthesis via Cinchonidine Salts
A patented enantioselective route resolves the cis-isomer racemate using (-)-cinchonidine as a chiral resolving agent. The process involves:
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Hydrazone Cyclization : Reacting 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with 2,4-dichlorophenyl hydrazine in acetic acid at reflux.
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Salt Formation : Adding cinchonidine (1.05 eq) in methanol induces selective crystallization of the (4S,5S)-enantiomer salt.
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Acid Liberation : Treating the salt with hydrochloric acid in toluene-water biphasic system recovers the free carboxylic acid.
Process Efficiency
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Enantiomeric Excess (ee) : >99% ee achieved via controlled cooling and seeding.
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Yield : 36% isolated yield (29.0 g from 45.0 g racemate) after recrystallization.
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Scalability : Demonstrated at 264 g scale with consistent purity (>98%).
Comparative Analysis of Synthetic Routes
Critical Evaluation
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Cyclocondensation Route : Favored for bulk production due to straightforward conditions and minimal purification steps. However, it lacks stereochemical control.
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Enantioselective Route : Essential for pharmaceutical applications requiring chiral purity, albeit with lower yield and higher complexity.
Structural and Crystallographic Insights
The crystalline product from Method 1 exhibits π-π interactions between pyrazole and dichlorophenyl rings (centroid distances: 3.835–3.859 Å), stabilizing the lattice. Intermolecular O–H···O hydrogen bonds further enhance crystallinity, facilitating purification.
Industrial and Environmental Considerations
Q & A
Q. Methodology :
- Receptor binding assays : Use standardized protocols (e.g., competitive displacement of [³H]SR141716A) to control for variations in membrane preparation or assay conditions .
- Crystallographic validation : Compare ligand-receptor docking models with SC-XRD data to confirm binding modes .
- Meta-analysis : Cross-reference bioactivity data with substituent effects (e.g., 4-methyl vs. 4-trifluoromethyl groups) .
Advanced: What computational methods predict this compound’s interactions with CB1 receptors?
Q. Methodology :
- Molecular docking : Use AutoDock Vina with CB1 crystal structures (PDB: 5TGZ) to simulate binding.
- QM/MM calculations : Assess electrostatic contributions of chlorine substituents to binding energy .
- MD simulations : Track stability of the pyrazole ring in the receptor’s hydrophobic pocket over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
